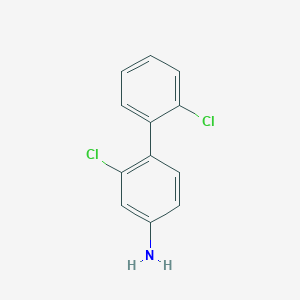

2,2'-dichlorobiphenyl-4-amine

Description

Historical Perspective on Research into Biphenylamine Derivatives

The study of biphenyl (B1667301) derivatives has a rich history dating back over a century and a half. nih.gov Early research was often driven by the need for new dyes and materials. nih.gov The development of various coupling reactions, such as the Ullmann reaction and later the Suzuki-Miyaura cross-coupling, provided chemists with the tools to synthesize a wide array of substituted biphenyls, including biphenylamines. nih.gov These synthetic advancements allowed for the systematic investigation of how different substituents on the biphenyl core influence the compounds' physical and chemical properties.

The widespread industrial use of polychlorinated biphenyls (PCBs) in the 20th century, and the subsequent discovery of their environmental persistence and potential health impacts, led to a new wave of research. ontosight.ai This research focused on the metabolism and environmental fate of PCBs, with many studies identifying various hydroxylated and aminated metabolites. This environmental context brought significant attention to chlorinated biphenylamine derivatives as they were identified as potential breakdown products of larger PCB molecules.

Significance of 2,2'-dichlorobiphenyl-4-amine as a Model Compound in Chemical Science

This compound serves as a valuable model compound for several reasons. Its structure is a derivative of 4-aminobiphenyl (B23562), a known antioxidant precursor. wikipedia.org The presence of chlorine atoms at the 2 and 2' positions introduces specific steric and electronic effects that are of fundamental interest to chemists studying reaction mechanisms and structure-activity relationships. cymitquimica.com

In synthetic chemistry, this compound is a versatile building block. The amino group can be readily modified to create a variety of other functional groups, and the biphenyl structure can be further functionalized. cymitquimica.com For instance, it can be used as a precursor in the synthesis of more complex molecules with potential applications in materials science or as ligands in coordination chemistry.

Furthermore, the study of this compound and related compounds provides insights into the metabolism of more complex xenobiotics. Research on similar compounds, like N-hydroxy-4'-fluoro-4-acetylaminobiphenyl, has shown that the metabolic activation pathways are complex and can involve multiple steps such as hydroxylation, sulfation, and glucuronidation. nih.gov Understanding the behavior of a relatively simpler molecule like this compound can help elucidate the fundamental principles governing the metabolic fate of larger, more complex aromatic amines.

Current Research Landscape and Outstanding Questions in the Study of Aromatic Amines

The field of aromatic amines continues to be an active area of research. nih.govsciencegate.app Current research is multifaceted, encompassing the development of novel synthetic methodologies, the exploration of their applications in various fields, and the investigation of their biological activities and environmental impact. valuates.combohrium.com

One of the major thrusts in current research is the development of greener and more efficient synthetic methods for producing aromatic amines. sciencegate.app This includes the use of novel catalysts and biocatalytic approaches to minimize waste and improve yields. sciencegate.app

In the realm of materials science, aromatic amines are being investigated for their potential use in the development of new polymers and electronic materials. Their rigid structures and tunable electronic properties make them attractive candidates for these applications.

From a biological and environmental perspective, significant questions remain. The precise mechanisms of action for many aromatic amines, including their potential neurotoxic effects, are still not fully understood. frontiersin.org While the carcinogenicity of some aromatic amines is well-established, the specific molecular pathways are still being unraveled. frontiersin.orgwikipedia.org Furthermore, the environmental detection, fate, and remediation of aromatic amines are ongoing areas of investigation, with a focus on developing sensitive analytical techniques and effective strategies for their removal from the environment. bohrium.com

Data Tables

Table 1: Physicochemical Properties of Selected Biphenyl Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2'-Dichlorobiphenyl (B50601) | C12H8Cl2 | 223.10 | 25-30 | 255-265 (at 1 mmHg) |

| 4,4'-Dichlorobiphenyl (B164843) | C12H10Cl2 | 223.10 | Not Available | Not Available |

| 4,4'-Diamino-2,2'-dichlorobiphenyl | C12H10Cl2N2 | 253.13 | Not Available | Not Available |

| 4-Nitrobiphenyl | C12H9NO2 | 199.21 | 114 | 340 |

| 3,3'-Dichlorobenzidine (B165656) | C12H10Cl2N2 | 253.13 | 132-133 | Not Available |

Data sourced from multiple chemical suppliers and databases. ontosight.aiwikipedia.orgachemblock.comnih.gov

Table 2: Synthetic Approaches for Biphenyl Derivatives

| Reaction Name | Description |

| Wurtz-Fittig Reaction | Homodimerization of aryl halides using sodium metal. |

| Ullmann Reaction | Copper-catalyzed homocoupling of aryl halides. |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction of an organoboron compound with an organohalide. |

| Negishi Cross-Coupling | Palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. |

| Stille Cross-Coupling | Palladium-catalyzed coupling of an organotin compound with an organohalide. |

This table summarizes common methods for forming the biphenyl scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2-chlorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEVAUPTKVKYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289085 | |

| Record name | 2,2′-Dichloro[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-33-0 | |

| Record name | 2,2′-Dichloro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dichloro[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established and Emerging Synthetic Routes to 2,2'-dichlorobiphenyl-4-amine

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the formation of the biphenyl (B1667301) core and the introduction of the amino group.

Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, representing a primary strategy for synthesizing substituted biphenyls and their amino derivatives.

The Suzuki-Miyaura coupling offers a versatile method for constructing the biphenyl backbone. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the synthesis of a precursor to this compound, a plausible route would involve the coupling of a suitably substituted chlorobenzene derivative with a corresponding chlorophenylboronic acid. For instance, the coupling of 2-chloro-5-nitrophenylboronic acid with 1-bromo-2-chlorobenzene could yield 2,2'-dichloro-4-nitrobiphenyl, which can then be reduced to the target amine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side products.

The Buchwald-Hartwig amination provides a direct method for the formation of the C-N bond. wikipedia.orgnih.govrug.nl This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst. A potential application for the synthesis of this compound would be the amination of a pre-formed 4-halo-2,2'-dichlorobiphenyl derivative. The development of various generations of phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org

| Coupling Reaction | Reactants | Catalyst System (Example) | Key Bond Formation |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Biphenyl Core) |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N (Amino Group) |

Reduction of Nitro-Biphenyl Precursors

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. The precursor, 2,2'-dichloro-4-nitrobiphenyl, can be synthesized via cross-coupling reactions as mentioned previously or through other aromatic substitution methodologies. Once obtained, the nitro group can be reduced to the primary amine using various reducing agents.

Standard reduction methods include the use of metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. nih.gov Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media are also widely employed for this transformation. mdpi.com The choice of the reducing agent and reaction conditions is important to ensure the selective reduction of the nitro group without affecting the chloro substituents on the biphenyl core. The catalytic reduction of nitroarenes is a well-established and efficient process. nih.govresearchgate.net

| Reducing Agent | Reaction Conditions (Typical) |

| H₂/Pd-C | Hydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate) |

| SnCl₂·2H₂O | Concentrated HCl, heat |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous solution, heat |

Halogenation and Amination Strategies on Biphenyl Scaffolds

Another potential, though often less regioselective, approach involves the direct functionalization of a biphenyl scaffold. This could entail the chlorination of 4-aminobiphenyl (B23562) or the amination of 2,2'-dichlorobiphenyl (B50601).

Direct chlorination of 4-aminobiphenyl would likely lead to a mixture of isomers due to the directing effects of the amino group and the phenyl ring, making the isolation of the desired 2,2'-dichloro isomer challenging.

Direct amination of 2,2'-dichlorobiphenyl is also a challenging transformation. While methods for the direct C-H amination of arenes are emerging, they often require specific directing groups and reaction conditions. A more classical approach would involve nitration of 2,2'-dichlorobiphenyl followed by reduction. However, the nitration of 2,2'-dichlorobiphenyl would likely yield a mixture of isomers, with the position of the nitro group being influenced by the directing effects of the two chloro substituents.

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The Buchwald-Hartwig amination follows a similar catalytic cycle, beginning with the oxidative addition of the aryl halide to the Pd(0) complex. wikipedia.org This is followed by the coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst. wikipedia.org Side reactions, such as β-hydride elimination, can sometimes compete with the desired reductive elimination. wikipedia.org

The reduction of nitroarenes by catalytic hydrogenation typically involves the adsorption of the nitro compound onto the catalyst surface, followed by a stepwise reduction involving nitroso and hydroxylamine intermediates before the final formation of the amine.

Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies

Isotopically labeled compounds are invaluable tools for mechanistic studies, metabolic fate investigations, and as internal standards in analytical chemistry. nih.govnih.gov The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (²H) or carbon-13 (¹³C) into the molecule.

This can be accomplished by using an isotopically labeled starting material in one of the synthetic routes described above. For example, a ¹³C-labeled chlorobenzene derivative could be used in a Suzuki-Miyaura coupling to introduce the label into the biphenyl core. Alternatively, deuterium can be introduced at specific positions through hydrogen-deuterium exchange reactions on the final compound or an intermediate, often catalyzed by a metal. For instance, selective deuteration of aromatic rings can be achieved under specific catalytic conditions.

Derivatization of this compound for Functionalization and Analog Synthesis

The primary amino group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies or for the development of functional materials. nih.govnih.govmdpi.comresearchgate.net

Common derivatization reactions for primary aromatic amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom, which can be achieved through reductive amination with aldehydes or ketones, or by reaction with alkyl halides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups (e.g., -OH, -CN, -X).

Coupling Reactions: The amino group can be used to form Schiff bases with aldehydes and ketones. researchgate.net

These derivatization strategies are crucial for exploring the chemical space around the this compound scaffold and for developing new compounds with tailored properties. nih.govmdpi.commdpi.com

Transformations of the Amine Group

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These reactions allow for the introduction of a wide range of substituents, thereby modifying the compound's physicochemical properties.

Acylation: The amine group can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. The resulting N-acylated derivatives are generally more stable and less basic than the parent amine.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone can be employed.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used to introduce sulfonyl groups that can act as directing groups in further synthetic steps or to impart specific biological activities.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid, generated in situ from sodium nitrite and a strong acid. The resulting diazonium group is an excellent leaving group and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities.

Table 1: Representative Transformations of the Amine Group

| Transformation | Reagent/Catalyst | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-acetyl-2,2'-dichlorobiphenyl-4-amine |

| Alkylation | Methyl iodide, K2CO3 | N-methyl-2,2'-dichlorobiphenyl-4-amine |

| Sulfonylation | p-Toluenesulfonyl chloride, NaOH | N-(p-toluenesulfonyl)-2,2'-dichlorobiphenyl-4-amine |

Further Functionalization of the Biphenyl Core

The biphenyl core of this compound can be further functionalized through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the amine group (and its derivatives) and the chlorine atoms. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will determine the position of the incoming electrophile.

Halogenation: Introduction of additional halogen atoms onto the aromatic rings can be achieved using standard halogenating agents such as Br2 or Cl2 in the presence of a Lewis acid catalyst. The positions of substitution will be influenced by the steric hindrance from the existing chlorine atoms and the directing effect of the amine group.

Nitration: Nitration of the biphenyl core can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Cross-Coupling Reactions: The chlorine atoms on the biphenyl core can potentially participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. However, the reactivity of these chloro-substituents may be lower compared to bromo or iodo analogs.

Table 2: Potential Functionalization of the Biphenyl Core

| Reaction | Reagent/Catalyst | Potential Product |

|---|---|---|

| Bromination | Br2, FeBr3 | Bromo-2,2'-dichlorobiphenyl-4-amine |

| Nitration | HNO3, H2SO4 | Nitro-2,2'-dichlorobiphenyl-4-amine |

Regioselective Modification Strategies

Achieving regioselectivity in the modification of this compound is crucial for the synthesis of specific derivatives. This can be accomplished by leveraging the inherent directing effects of the substituents or by employing specific synthetic strategies.

Protecting Group Chemistry: The reactivity of the amine group can be temporarily masked by introducing a protecting group, such as an acetyl or a tert-butoxycarbonyl (Boc) group. This allows for selective reactions to be carried out on the biphenyl core without interference from the amine. The protecting group can then be removed under specific conditions to regenerate the amine functionality.

Directed Ortho-Metalation (DoM): The amine group, or a suitably modified derivative, can act as a directed metalation group (DMG). In the presence of a strong base like n-butyllithium, deprotonation can occur at the ortho position to the DMG. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Control of Reaction Conditions: The regiochemical outcome of electrophilic aromatic substitution can sometimes be influenced by the reaction conditions, such as temperature, solvent, and the nature of the electrophile. By carefully tuning these parameters, it may be possible to favor the formation of a specific isomer.

Table 3: Strategies for Regioselective Modification

| Strategy | Description | Example Application |

|---|---|---|

| Protecting Groups | Temporary modification of the amine to direct subsequent reactions on the biphenyl core. | Acetylation of the amine, followed by nitration of the ring. |

| Directed Ortho-Metalation | Use of the amine or a derivative to direct lithiation to an adjacent position. | Lithiation ortho to a protected amine, followed by reaction with an electrophile. |

Advanced Spectroscopic and Analytical Research Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,2'-dichlorobiphenyl-4-amine. By mapping the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons.

For this compound, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms. The aromatic protons on the two phenyl rings would exhibit signals in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns (splitting) of these protons would be influenced by their position relative to the chlorine atoms and the amine group. The protons on the amine group (-NH₂) would likely produce a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons bonded to chlorine atoms would appear at a characteristic chemical shift, as would the carbon attached to the amino group. Aromatic carbons typically resonate in the 110-160 ppm range. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C-H) | 6.7 - 7.5 | 115 - 135 |

| Amine Protons (N-H) | 3.5 - 5.0 (broad) | N/A |

| Aromatic Carbons (C-Cl) | N/A | 128 - 138 |

| Aromatic Carbons (C-N) | N/A | 140 - 150 |

| Aromatic Carbons (C-C, bridge) | N/A | 135 - 145 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₁₂H₉Cl₂N). The calculated exact mass of the molecular ion [M]⁺• would be compared against the experimentally measured mass to confirm the molecular formula with high confidence. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of two stable isotopes of chlorine (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%), the molecular ion peak [M]⁺• will be accompanied by [M+2]⁺• and [M+4]⁺• peaks in a characteristic intensity ratio (approximately 9:6:1), providing definitive evidence for the presence of two chlorine atoms.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For this compound, characteristic fragmentation would likely involve:

Loss of Chlorine: A primary fragmentation pathway would be the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Biphenyl (B1667301) Ring Cleavage: Fission of the bond connecting the two phenyl rings can occur.

Loss of Amine Group: Fragmentation involving the amine group, such as the loss of •NH₂ or HCN.

By piecing together the observed fragment ions, researchers can confirm the connectivity of the biphenyl core, the positions of the chlorine atoms, and the location of the amine substituent.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on the molecular formula C₁₂H₉Cl₂N and common fragmentation patterns of chlorinated aromatic amines.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺• | 237 | Molecular Ion |

| [M-Cl]⁺ | 202 | Loss of a chlorine atom |

| [M-2Cl]⁺• | 167 | Loss of both chlorine atoms |

| [C₆H₄Cl]⁺ | 111 | Chlorophenyl fragment |

| [C₁₂H₈]⁺• | 152 | Biphenyl fragment after loss of Cl₂ and NH₂ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups. Key expected bands include:

N-H Stretching: Typically observed as one or two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: Found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the biphenyl backbone and the C-Cl bonds, which may be weak in the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound Based on typical frequency ranges for functional groups in related aromatic compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Moderate |

| C-Cl Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl) and bond angles, confirming the molecular geometry.

Torsional Angle: The dihedral (torsional) angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds. Steric hindrance from the ortho-chlorine atoms would likely force the rings into a non-planar conformation.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amine group and van der Waals forces.

The data obtained would include the crystal system, space group, and unit cell dimensions. This information is unparalleled for understanding the solid-state structure of the compound.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity determination of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable. researchgate.netscispace.com The compound would be detected using a UV detector, with the detection wavelength set to a λ_max of the compound's chromophore. The purity is assessed by the relative area of the main peak in the chromatogram. A single, sharp peak would indicate high purity.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. hpst.czccsknowledge.comepa.gov this compound would likely be amenable to GC analysis. The compound would be vaporized and passed through a capillary column (e.g., DB-5ms). The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate). GC is often coupled with a mass spectrometer (GC-MS), allowing for both separation and identification of the compound and any potential impurities. researchgate.netuiowa.edu

Table 4: Typical Chromatographic Conditions for Analysis of this compound Illustrative conditions based on methods for similar analytes.

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reversed-Phase C18, 5 µm | Acetonitrile/Water Gradient | UV-Vis |

| GC | DB-5ms Capillary, 30 m | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Application of Spectroscopic Methods for In Situ and Operando Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in situ and operando monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Spectroscopic techniques are particularly well-suited for this purpose, offering non-invasive, continuous data acquisition under actual reaction conditions. In the context of the synthesis of this compound, these methodologies can be pivotal in optimizing reaction parameters and understanding the transformation process.

In situ analysis refers to the monitoring of a reaction mixture in its native environment, while operando spectroscopy is a more specific term, implying that the spectroscopic characterization is conducted simultaneously with the measurement of catalytic activity or reaction performance. This approach aims to establish a direct correlation between the structural or electronic properties of the reactants, intermediates, and products and the catalytic cycle.

The synthesis of this compound and related aromatic amines often involves transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These reactions can be complex, with multiple competing pathways and sensitive to subtle changes in reaction conditions. In situ and operando spectroscopic monitoring are powerful tools to unravel these complexities.

Fourier Transform Infrared (FTIR) Spectroscopy

In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a robust technique for monitoring the progress of liquid-phase reactions. By immersing an ATR probe directly into the reaction vessel, spectra can be continuously recorded. For the synthesis of an aromatic amine like this compound, FTIR spectroscopy can track the consumption of reactants and the formation of the product by monitoring characteristic vibrational bands.

For instance, in a hypothetical Ullmann condensation reaction between 2,2'-dichlorobiphenyl (B50601) and an ammonia (B1221849) equivalent, one could monitor the disappearance of a reactant's characteristic peak and the appearance of the N-H stretching and bending vibrations of the amine product.

A hypothetical reaction progress monitored by in situ FTIR is presented in Table 1. The data illustrates the change in absorbance of key functional groups over time, allowing for the determination of reaction kinetics.

| Time (minutes) | Reactant Peak Absorbance (e.g., C-X stretch) | Product N-H Bend Absorbance (~1600 cm⁻¹) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.55 | 0.45 | 45 |

| 60 | 0.25 | 0.75 | 75 |

| 120 | 0.05 | 0.95 | 95 |

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used for in situ monitoring. It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. Furthermore, fiber-optic probes allow for easy integration into reaction setups. In the context of a Buchwald-Hartwig amination to synthesize this compound, Raman spectroscopy could potentially monitor the changes in the vibrational modes of the aromatic rings and the formation of the new C-N bond. It can also provide information about the catalyst state if the ligands have Raman-active modes.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring reactions that involve a change in conjugation or the presence of chromophoric species. The formation of the aromatic amine product from an aryl halide may lead to a shift in the absorption maximum (λmax), which can be correlated with the product concentration according to the Beer-Lambert law. This allows for the continuous tracking of reaction kinetics. For example, the formation of the amine group on the biphenyl structure would likely cause a bathochromic (red) shift in the UV-Vis spectrum.

Table 2 provides a hypothetical dataset for monitoring the synthesis of this compound using in situ UV-Vis spectroscopy.

| Time (minutes) | Absorbance at Reactant λmax | Absorbance at Product λmax | Calculated Product Concentration (M) |

|---|---|---|---|

| 0 | 0.800 | 0.000 | 0.000 |

| 5 | 0.650 | 0.150 | 0.015 |

| 15 | 0.400 | 0.400 | 0.040 |

| 30 | 0.150 | 0.650 | 0.065 |

| 60 | 0.020 | 0.780 | 0.078 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or operando NMR spectroscopy offers detailed structural information during the course of a reaction. While it generally has lower sensitivity and requires more specialized equipment (like flow-tube reactors that pass through the NMR spectrometer), it can provide unambiguous identification of reactants, intermediates, and products. For the synthesis of this compound, ¹H and ¹³C NMR could track the changes in the chemical shifts of the aromatic protons and carbons as the halogen is substituted by the amino group. This can be particularly useful for identifying and characterizing any reaction intermediates that may accumulate.

The application of these advanced spectroscopic methodologies provides a deeper understanding of the reaction landscape for the synthesis of this compound. The real-time data on species concentration and structure is crucial for developing more efficient, selective, and safer chemical processes.

Reactivity, Reaction Mechanisms, and Theoretical Chemistry

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl system of 2,2'-dichlorobiphenyl-4-amine presents multiple sites for electrophilic and nucleophilic aromatic substitution. The outcome of these reactions is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

The amino group (-NH₂) is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, thereby stabilizing the arenium ion intermediate. Conversely, the chlorine atoms are deactivating yet ortho, para-directing. In acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group.

On the amine-bearing ring (Ring A): The activating -NH₂ group directs incoming electrophiles to the positions ortho and para to it (positions 3, 5, and the carbon bearing the other ring). However, the para position is already occupied. The chlorine at the 2-position exerts a steric hindrance and an electron-withdrawing inductive effect. Therefore, electrophilic attack is most likely at the 5-position. In strongly acidic conditions, the protonated amino group directs incoming electrophiles to the meta positions (positions 3 and 5).

On the second phenyl ring (Ring B): The chlorine atom at the 2'-position is an ortho, para-director. Thus, electrophilic attack would be directed to the 4'- and 6'-positions.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution is generally challenging on electron-rich aromatic rings unless activated by strong electron-withdrawing groups. In this compound, the chlorine atoms can be substituted by strong nucleophiles, a reaction that becomes more feasible with increasing chlorination of the biphenyl system. The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. The rate of substitution would be influenced by the electronic effects of the substituents and the stability of the intermediate.

| Reaction Type | Predicted Major Product(s) | Influencing Factors |

| Electrophilic Substitution (neutral/mildly acidic) | Substitution at the 5-position of the amine-bearing ring and 4'-/6'-positions of the other ring. | Activating effect of the -NH₂ group, directing effect of -Cl, steric hindrance. |

| Electrophilic Substitution (strongly acidic) | Substitution at the 3- and 5-positions of the amine-bearing ring. | Deactivating and meta-directing effect of the -NH₃⁺ group. |

| Nucleophilic Substitution | Replacement of one or both chlorine atoms by the nucleophile. | Nucleophile strength, reaction conditions, electronic stabilization of the intermediate. |

Oxidative Transformations and Radical Chemistry of the Amine Functionality

The amine group of this compound is susceptible to oxidation. Metabolic activation of polychlorinated biphenyls can lead to the formation of hydroxylated metabolites, which can be further oxidized to reactive quinones. nih.gov The oxidation of the amino group can proceed through a one-electron transfer to form a radical cation. This radical intermediate can undergo further reactions, such as dimerization to form azo compounds or reaction with other nucleophiles. nih.gov

The oxidation of 4-aminobiphenyl (B23562), a related compound, by horseradish peroxidase proceeds via a one-electron oxidation to form a free radical. nih.gov This radical can then dimerize or react with other cellular components. nih.gov Similarly, this compound is expected to undergo enzymatic or chemical oxidation to generate reactive intermediates that can contribute to its biological activity. The presence of chlorine atoms may influence the stability and subsequent reactivity of these radical intermediates. Studies on other aromatic amines have shown that their metabolic activation can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress. researchgate.net

Reductive Pathways and Their Mechanistic Details

The chlorinated biphenyl structure of this compound allows for reductive dechlorination. This process involves the cleavage of the carbon-chlorine bond and its replacement with a hydrogen atom. Reductive dechlorination is a key transformation pathway for polychlorinated biphenyls in the environment and can be achieved through various chemical and biological methods.

Chemical methods often employ zero-valent metals, such as iron or zinc, sometimes in combination with a palladium catalyst, to facilitate the reduction. wikipedia.org The reaction mechanism typically involves the transfer of electrons from the metal surface to the chlorinated aromatic ring, leading to the cleavage of the C-Cl bond. The selectivity of dechlorination is influenced by the position of the chlorine atoms, with meta and para chlorines often being more readily removed than ortho chlorines. wikipedia.org

Microbial reductive dechlorination is an important anaerobic biodegradation pathway for PCBs. tpsgc-pwgsc.gc.ca Specific anaerobic microorganisms can utilize chlorinated biphenyls as electron acceptors, sequentially removing chlorine atoms. tpsgc-pwgsc.gc.ca

Photochemical Reactivity and Light-Induced Transformations

Polychlorinated biphenyls are known to undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical reaction is the reductive dechlorination, where a C-Cl bond is homolytically cleaved to form an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield a less chlorinated biphenyl.

Theoretical studies have shown that the dissociation of the C-Cl bond is the rate-determining step in the photodechlorination of PCBs. nih.gov The presence of ortho-chlorines can influence the conformation of the biphenyl rings, which in turn affects their photoreactivity. nih.gov The photodechlorination process can be influenced by the presence of photosensitizers and the nature of the reaction medium. In addition to dechlorination, photochemical reactions can also lead to the formation of hydroxylated derivatives. researchgate.net

Acid-Base Equilibria and Protonation States in Different Media

The amino group in this compound confers basic properties to the molecule. The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic rings. The lone pair of electrons on the nitrogen atom can accept a proton, forming the corresponding ammonium (B1175870) cation.

The basicity of aromatic amines is generally lower than that of aliphatic amines because the lone pair on the nitrogen can be delocalized into the aromatic π-system. The presence of electron-withdrawing chlorine atoms on the biphenyl rings is expected to further decrease the basicity of the amino group through their inductive effect. The pKa of the conjugate acid of this compound is therefore expected to be lower than that of aniline (B41778) (pKa of anilinium ion is ~4.6). The protonation state of the molecule will be dependent on the pH of the medium, which in turn will significantly affect its solubility, reactivity, and biological interactions.

| Compound | Predicted Relative Basicity | Influencing Factors |

| Aniline | Higher | Reference compound |

| This compound | Lower | Electron-withdrawing effect of two chlorine atoms |

| 4-Aminobiphenyl | Higher | Less electron-withdrawing substitution |

Coordination Chemistry of this compound as a Ligand

While there are no specific reports on the coordination complexes of this compound, related aminobiphenyl and chlorinated aniline compounds are known to form complexes with various transition metals. The formation of such complexes can modify the chemical and physical properties of both the ligand and the metal ion.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, reactivity, and electronic properties of molecules like this compound. nih.govmanipal.edu These methods can provide insights into:

Molecular Geometry: Predicting the dihedral angle between the two phenyl rings, which is influenced by the bulky ortho-chlorine substituents.

Electronic Properties: Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges to identify reactive sites. nih.govmanipal.edu The HOMO-LUMO gap can provide an indication of the chemical reactivity and kinetic stability of the molecule. nih.gov

Reaction Mechanisms: Modeling the transition states and reaction pathways for electrophilic and nucleophilic substitution, oxidation, and reduction reactions to elucidate the underlying mechanisms.

Spectroscopic Properties: Simulating vibrational and electronic spectra to aid in the interpretation of experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No specific DFT studies on this compound were identified. In principle, DFT calculations could provide valuable insights into the electronic structure of this molecule. Such calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties could be determined, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack. However, without specific research, any data table of such properties would be purely hypothetical.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of published molecular dynamics (MD) simulations specifically for this compound. MD simulations are a powerful tool for understanding the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules. For a molecule like this compound, a key aspect to investigate would be the torsional angle between the two phenyl rings. The presence of chlorine atoms at the 2 and 2' positions would likely impose significant steric hindrance, influencing the preferred dihedral angle and the rotational barrier between the rings.

An MD simulation would track the movements of all atoms over time, providing a dynamic picture of the molecule's behavior. This would allow for the identification of the most stable conformers and the energy landscape of conformational changes. Analysis of these simulations could also shed light on how the molecule interacts with other molecules, which is crucial for understanding its biological and environmental fate. Without specific studies, a data table of conformational preferences or interaction energies cannot be provided.

Quantum Chemical Studies of Reaction Pathways and Transition States

No quantum chemical studies detailing the reaction pathways and transition states for reactions involving this compound were found. Such studies are essential for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, quantum chemical methods can identify the lowest energy path from reactants to products.

A critical part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, potential reactions of interest could include oxidation of the amine group or reactions involving the aromatic rings. However, in the absence of specific research, any discussion of reaction mechanisms or data on activation energies would be speculative.

Biochemical and Environmental Transformation Mechanisms

Enzymatic Biotransformation Pathways in Model Organisms and Cell-Free Systems

The biotransformation of 2,2'-dichlorobiphenyl-4-amine in organisms is a complex process involving a series of enzymatic reactions aimed at increasing its water solubility to facilitate excretion. These pathways are analogous to those observed for other aromatic amines and PCBs.

N-Oxidation and Hydroxylation Mechanisms by Monooxygenases

The initial and critical steps in the metabolism of aromatic amines like this compound often involve oxidation reactions catalyzed by monooxygenases, particularly the cytochrome P450 (CYP) superfamily of enzymes.

N-Oxidation: The primary amino group of this compound is susceptible to N-oxidation, a reaction catalyzed by cytochrome P450 enzymes, such as CYP2E1 and CYP1A2. This process leads to the formation of the corresponding N-hydroxyarylamine metabolite. This N-hydroxylation is considered a key activation step, as the resulting metabolite can be more reactive than the parent compound. Studies on the related compound 4-aminobiphenyl (B23562) have shown that N-hydroxylation is a major metabolic pathway in liver microsomes from various species. nih.gov The N-hydroxy metabolite can induce oxidative stress. nih.gov The arylnitroso intermediate, formed from the arylhydroxylamine, can react with cellular macromolecules. nih.gov

Hydroxylation: In addition to N-oxidation, monooxygenases can also catalyze the hydroxylation of the aromatic rings of the biphenyl (B1667301) structure. This can occur at various positions on either of the phenyl rings, leading to the formation of phenolic metabolites. For 4-aminobiphenyl, hydroxylation at the ortho-position (3-hydroxy-4-aminobiphenyl) has been identified as a significant metabolic pathway. nih.gov Ring hydroxylation is generally considered a detoxification pathway, as the resulting hydroxylated compounds can be more readily conjugated and excreted.

Conjugation Reactions and Enzyme Characterization

Following oxidation, the metabolites of this compound can undergo phase II conjugation reactions, which further increase their hydrophilicity.

Glucuronidation: The hydroxylated metabolites of this compound can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a glucuronide moiety to the hydroxyl group, significantly increasing the water solubility of the molecule. For hydroxylated PCBs, the efficiency of glucuronidation is dependent on the structure of the metabolite, with the position of chlorine atoms influencing the enzyme's activity. nih.gov Aromatic amines can also undergo N-glucuronidation. researchgate.net

Sulfation: Sulfation is another important conjugation pathway where a sulfonate group is added to hydroxylated metabolites, catalyzed by sulfotransferases (SULTs). This reaction also enhances the water solubility and facilitates excretion.

Acetylation: The primary amino group of this compound can be acetylated by N-acetyltransferases (NATs). Acetylation is a common metabolic pathway for aromatic amines and can influence their biological activity.

| Reaction | Enzyme Family | Substrate | Product |

| N-Oxidation | Cytochrome P450 (e.g., CYP2E1, CYP1A2) | This compound | N-hydroxy-2,2'-dichlorobiphenyl-4-amine |

| Hydroxylation | Cytochrome P450 | This compound | Hydroxylated 2,2'-dichlorobiphenyl-4-amines |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Hydroxylated metabolites | Sulfate conjugates |

| Acetylation | N-acetyltransferases (NATs) | This compound | N-acetyl-2,2'-dichlorobiphenyl-4-amine |

Reductive Dechlorination Mechanisms and Enzyme Identification

Under anaerobic conditions, the chlorine atoms on the biphenyl rings of this compound can be removed through a process called reductive dechlorination. This process is primarily carried out by anaerobic microorganisms and is a crucial step in the environmental degradation of PCBs. epa.gov The removal of chlorine atoms, particularly from the meta and para positions, makes the resulting biphenyl structure more susceptible to subsequent aerobic degradation. epa.gov While specific enzymes responsible for the reductive dechlorination of this particular amino-PCB have not been fully characterized, research on other PCBs suggests the involvement of specialized dehalogenases.

Microbial Degradation Pathways in Environmental Matrices

In the environment, microbial communities play a significant role in the breakdown of this compound. The degradation pathways often involve a combination of anaerobic and aerobic processes.

Biodegradation Pathways and Identification of Intermediate Metabolites

The biodegradation of chlorinated aromatic compounds like this compound by microorganisms typically proceeds through a series of steps.

Initial Attack: The degradation can be initiated by either reductive dechlorination under anaerobic conditions, as mentioned above, or by an initial oxidative attack on the aromatic ring under aerobic conditions. For compounds containing an amino group, like chloroanilines, the initial step often involves oxidative deamination, leading to the formation of a corresponding chlorocatechol. nih.gov

Ring Cleavage: Following the formation of catechol or chlorocatechol intermediates, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through either an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.govnih.gov For instance, the degradation of p-chloroaniline by Diaphorobacter sp. has been shown to proceed via a meta-cleavage pathway, with intermediates such as 4-chlorocatechol (B124253) and 2-hydroxy-5-chloromuconic semialdehyde being identified. nih.gov

Intermediate Metabolites: The specific intermediate metabolites in the degradation of this compound are not well-documented. However, based on the degradation of related compounds, potential intermediates could include chlorinated catechols, muconic acids, and various aliphatic acids prior to complete mineralization to carbon dioxide and water.

Characterization of Microbial Strains Involved in Degradation

Several bacterial strains have been identified that are capable of degrading chlorinated anilines and PCBs, suggesting their potential role in the breakdown of this compound.

Acinetobacter sp.: Strains of Acinetobacter, such as Acinetobacter baylyi, have been shown to degrade 4-chloroaniline (B138754) and 3,4-dichloroaniline. nih.govresearchgate.net This strain can utilize two distinct degradation pathways for 4-chloroaniline, one leading to 4-chlorocatechol and the other to aniline (B41778). nih.gov

Comamonas and Delftia sp.: Species from the Comamonadaceae family, including Comamonas testosteroni and Delftia acidovorans, are known to metabolize 3-chloroaniline. sciepub.comzju.edu.cnnih.gov

Rhodococcus sp.: Some Rhodococcus species have been reported to co-metabolize chloroanilines. plos.org

Anaerobic Dechlorinating Bacteria: A variety of anaerobic bacteria are capable of reductive dechlorination of PCBs, which is a critical first step in the degradation of highly chlorinated congeners. wikipedia.orgnih.gov

The ability of these and other microbial strains to degrade this compound would depend on the specific enzymatic machinery they possess and the environmental conditions.

| Microbial Genus | Degraded Compound(s) | Key Metabolic Feature |

| Acinetobacter | 4-chloroaniline, 3,4-dichloroaniline | Can utilize multiple degradation pathways |

| Comamonas | 3-chloroaniline | Oxidative deamination |

| Delftia | 3-chloroaniline | Oxidative deamination |

| Rhodococcus | Chloroanilines (co-metabolism) | Oxidative pathways |

| Various anaerobic bacteria | Polychlorinated biphenyls | Reductive dechlorination |

Enzymatic Mechanisms of Microbial Transformation (e.g., Dehalogenases)

The microbial transformation of this compound is a critical process in its environmental detoxification. While specific enzymatic data for this exact compound is limited, the degradation pathways can be inferred from studies on structurally similar chlorinated biphenyls and aromatic amines. The key enzymes involved are believed to be dioxygenases and dehalogenases, acting in a concerted manner to break down the molecule.

The initial attack on the biphenyl structure is likely catalyzed by a biphenyl dioxygenase , a multicomponent enzyme system found in various aerobic bacteria. nih.govnih.gov These enzymes introduce two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. The substrate specificity of biphenyl dioxygenases is influenced by the pattern of chlorine substitution. For instance, dioxygenases from Burkholderia xenovorans LB400 and Pseudomonas pseudoalcaligenes KF707 exhibit different preferences for ortho- and para-substituted PCBs, respectively. nih.gov Given the structure of this compound, a dioxygenase would likely hydroxylate the less substituted ring, initiating the degradation cascade.

Following dihydroxylation, the molecule is susceptible to further enzymatic action. Dehydrogenases would convert the dihydrodiol to the corresponding dihydroxy-dichlorobiphenyl-amine. Subsequently, a dioxygenase would cleave the aromatic ring, leading to the formation of chlorinated aliphatic acids.

The removal of chlorine atoms, a crucial step in detoxification, is carried out by dehalogenases . These enzymes can act on either the aromatic or the aliphatic intermediates. Reductive dehalogenases, often found in anaerobic microorganisms, can remove chlorine atoms from the biphenyl rings. nih.govnih.gov Hydrolytic dehalogenases can replace chlorine with a hydroxyl group. The amino group (-NH2) can also be removed through the action of deaminases , which would convert the aminobiphenyl to a dichlorobiphenol. This process has been observed in the degradation of other aromatic amines.

A plausible enzymatic degradation pathway for this compound could therefore involve the following steps:

Dioxygenation: A biphenyl dioxygenase attacks one of the aromatic rings to form a dihydrodiol.

Dehydrogenation: A dehydrogenase converts the dihydrodiol to a dihydroxy derivative.

Ring Cleavage: A dioxygenase cleaves the aromatic ring of the dihydroxy intermediate.

Dehalogenation and Deamination: Dehalogenases and deaminases act on the resulting aliphatic intermediates and the amino group, respectively, to yield simpler, non-toxic compounds that can enter central metabolic pathways.

| Enzyme Class | Proposed Function in this compound Degradation | Example Microbial Source (from related compounds) |

| Biphenyl Dioxygenase | Initial hydroxylation of an aromatic ring | Burkholderia xenovorans LB400, Pseudomonas pseudoalcaligenes KF707 |

| Dehydrogenase | Conversion of dihydrodiol to dihydroxy intermediate | Not specified in reviewed literature |

| Extradiol Dioxygenase | Aromatic ring cleavage of the dihydroxy intermediate | Not specified in reviewed literature |

| Dehalogenase | Removal of chlorine atoms from aromatic or aliphatic intermediates | Dehalococcoides sp., Dehalobacter sp. |

| Deaminase | Removal of the amino group | Not specified in reviewed literature |

Abiotic Transformation Pathways in Environmental Systems

In addition to microbial degradation, this compound is subject to various abiotic transformation processes in the environment, primarily driven by sunlight and reactive chemical species.

Photodegradation Mechanisms and Product Identification in Aqueous and Atmospheric Phases

Photodegradation, or photolysis, is a significant abiotic pathway for the transformation of aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation from sunlight can lead to the excitation of the molecule and subsequent chemical reactions. For chlorinated aromatic compounds like this compound, photolysis can proceed through direct or indirect mechanisms.

Direct photolysis involves the direct absorption of a photon by the target molecule, leading to bond cleavage. In the case of chlorinated biphenyls, the primary photochemical reaction is often the reductive dechlorination, where a carbon-chlorine bond is broken, and the chlorine atom is replaced by a hydrogen atom from the solvent (e.g., water). The photolysis of 4,4'-dichlorobiphenyl (B164843) has been shown to yield less chlorinated biphenyls. nih.gov Therefore, it is expected that the photodegradation of this compound would lead to the formation of monochlorinated aminobiphenyls and eventually 4-aminobiphenyl.

Indirect photolysis is mediated by other chemical species present in the environment that absorb light and then transfer the energy to the target molecule or generate reactive species that attack it. Dissolved organic matter (DOM) and nitrate (B79036) ions are common photosensitizers in natural waters. Upon absorbing sunlight, they can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade this compound.

| Photodegradation Pathway | Description | Potential Products of this compound |

| Direct Photolysis | Direct absorption of UV light leading to bond cleavage. | Monochloro-aminobiphenyls, 4-aminobiphenyl |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated dichlorobiphenyl-amines, ring cleavage products |

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is an important factor in its environmental persistence. Aryl halides, such as the chlorine atoms attached to the biphenyl rings of this compound, are generally resistant to hydrolysis under normal environmental conditions. The carbon-chlorine bond in aryl chlorides has some double-bond character due to the delocalization of electrons from the chlorine atom into the aromatic ring, making it stronger and less susceptible to cleavage by water. savemyexams.com

Similarly, the amino group attached to the aromatic ring is also relatively stable to hydrolysis. While some aromatic amines can undergo hydrolysis under extreme pH and temperature conditions, this is not considered a significant degradation pathway in most natural environments. Therefore, this compound is expected to be hydrolytically stable, with a long half-life in aqueous environments in the absence of other degradation processes.

Oxidative Transformations by Environmental Radicals

Environmental radicals, particularly the hydroxyl radical (•OH), are highly reactive species that play a major role in the abiotic degradation of organic pollutants in both the atmosphere and in sunlit surface waters. The hydroxyl radical is a powerful oxidizing agent that can react with a wide range of organic compounds at near-diffusion-controlled rates.

The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring to form a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or the addition of oxygen, leading to the formation of hydroxylated and ring-cleavage products. The rate of reaction of hydroxyl radicals with aromatic amines is generally high. For example, the bimolecular rate constant for the reaction of •OH with various amine drugs ranges from (2.1 ± 0.2) x 10⁹ to (8.7 ± 0.3) x 10⁹ M⁻¹ s⁻¹. frontiersin.org

Given the structure of this compound, the hydroxyl radical is expected to readily attack both the aromatic rings and the amino group. This would lead to the formation of a variety of oxidation products, including hydroxylated dichlorobiphenyl-amines, chlorinated phenols, and eventually, complete mineralization to carbon dioxide, water, and inorganic halides and nitrate.

Other environmental oxidants, such as manganese oxides (MnO₂), which are common minerals in soils and sediments, can also contribute to the oxidative transformation of aromatic amines. Manganese oxides have been shown to catalyze the oxidative dehydrogenation of primary amines to amides. rsc.orgrsc.org

| Environmental Radical/Oxidant | Transformation Mechanism | Potential Products of this compound |

| Hydroxyl Radical (•OH) | Addition to aromatic rings, hydrogen abstraction from the amino group | Hydroxylated dichlorobiphenyl-amines, ring cleavage products, chlorinated phenols |

| Manganese Oxides (MnO₂) | Oxidative dehydrogenation | Dichlorobiphenyl-acetamide and other oxidized products |

Role in Advanced Chemical and Materials Science Research

Precursor in the Synthesis of Novel Organic Ligands for Catalysis and Coordination Chemistry

The amine functionality of 2,2'-dichlorobiphenyl-4-amine makes it a viable precursor for the synthesis of novel organic ligands. The lone pair of electrons on the nitrogen atom can be utilized to form coordinate bonds with metal centers, a fundamental principle in coordination chemistry.

One common approach to creating ligands from primary amines is through the formation of Schiff bases. nih.govnanobioletters.com This involves the condensation reaction of the amine with an aldehyde or a ketone. semanticscholar.orgnih.gov The resulting Schiff base ligand, containing an imine (C=N) group, can then be used to form stable complexes with various transition metals. nanobioletters.com The electronic and steric properties of the 2,2'-dichlorobiphenyl (B50601) backbone would influence the coordination geometry and the catalytic activity of the resulting metal complexes. While the synthesis of Schiff base ligands from various amines is a well-established field, specific examples utilizing this compound are not extensively documented in publicly available research.

The coordination complexes derived from such ligands could find applications in catalysis. The nature of the metal center and the ligand architecture are crucial in determining the catalytic efficiency and selectivity in various organic transformations. nih.gov

Monomer or Building Block in Polymer Chemistry Research for Functional Materials

In the realm of polymer chemistry, diamines are fundamental building blocks for the synthesis of polyamides and polyimides, classes of polymers known for their high thermal stability and mechanical strength. researchgate.netncl.res.insavemyexams.com this compound, being a monoamine, could theoretically be modified to a diamine derivative to serve as a monomer in condensation polymerization reactions.

For instance, a diamine derivative of 2,2'-dichlorobiphenyl could be reacted with a dicarboxylic acid or a diacyl chloride to form a polyamide. savemyexams.comnih.gov The presence of the chlorine atoms on the biphenyl (B1667301) backbone would be expected to impart specific properties to the resulting polymer, such as enhanced fire resistance and altered solubility characteristics. Similarly, reaction with a dianhydride would lead to the formation of a polyimide, a class of polymers widely used in the electronics and aerospace industries due to their excellent thermal and dielectric properties. nih.govresearchgate.netresearchgate.net

The synthesis of functional polymers often involves the incorporation of specific monomers to achieve desired properties. While the use of various aromatic amines as monomers is common, the specific incorporation of this compound into polymer chains is a specialized area with limited available research data.

Component in Supramolecular Chemistry for the Construction of Self-Assembled Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The amine group in this compound can act as a hydrogen bond donor, enabling it to participate in the formation of self-assembled structures.

In the solid state, the interplay of hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.govmdpi.com The specific arrangement of molecules in the crystal lattice is dictated by the nature and geometry of these intermolecular interactions. Analysis of the crystal structure of compounds containing similar functional groups can provide insights into the potential hydrogen bonding motifs that this compound might adopt. biointerfaceresearch.com

Furthermore, this compound could potentially be used as a building block in the construction of metal-organic frameworks (MOFs). rsc.orgscispace.comrsc.orgnih.gov In this context, the amine group could either be directly involved in coordination to a metal center or be functionalized to provide a suitable coordinating group. The resulting MOF would have a structure and properties influenced by the shape and electronic nature of the this compound moiety. nih.govresearchgate.net

Application as a Mechanistic Probe in Specific Chemical or Biochemical Reactions

The specific electronic and steric properties of this compound could make it a useful tool for studying the mechanisms of certain chemical or biochemical reactions. For example, in enzyme kinetics studies, structurally related molecules are often used as inhibitors or substrates to probe the active site of an enzyme. The chlorine atoms and the amine group on the biphenyl scaffold provide distinct features that could influence its interaction with biological macromolecules.

While there is extensive research on the biological activities of various chlorinated biphenyls, the specific use of this compound as a mechanistic probe is not well-documented. Such studies would involve detailed kinetic analysis and structural biology to understand the interactions at a molecular level.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polychlorinated biphenyls and their derivatives has traditionally relied on methods that can be harsh and may generate undesirable byproducts. nih.gov Future research is geared towards creating more efficient, selective, and environmentally benign synthetic routes.

Traditional methods like the Ullmann coupling reaction have been used for synthesizing PCB congeners, but they often require high temperatures and long reaction times, leading to low yields for sterically hindered compounds. nih.govnih.gov Modern cross-coupling reactions, particularly the Suzuki coupling, have shown significant promise, offering higher yields (65–98%) compared to the classic Ullmann reaction (20–38%) for synthesizing sterically hindered PCBs. nih.gov These reactions are typically catalyzed by palladium complexes.

Future efforts will likely focus on:

Catalyst Development: Designing novel catalysts that are more active, stable, and selective, potentially using earth-abundant metals to replace precious metals like palladium.

Green Solvents: Replacing traditional organic solvents with more sustainable alternatives, such as ionic liquids or supercritical fluids, to reduce the environmental impact of synthesis. mdpi.com A patent for a related compound, 4'-chloro-2-aminobiphenyl, describes a one-step synthesis in water or a water-phase system, highlighting a move towards greener chemistry. nih.gov

Flow Chemistry: Implementing continuous flow reactors for synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Direct C-H Amination: Exploring direct C-H amination techniques to introduce the amine group onto the dichlorobiphenyl backbone, which would be a more atom-economical approach compared to traditional multi-step sequences.

| Synthetic Method | Typical Catalyst | Advantages | Challenges for PCB Amines |

| Ullmann Coupling | Copper bronze | Suitable for some congeners | Low yields, harsh conditions, poor selectivity nih.govnih.gov |

| Suzuki Coupling | Palladium complexes | High yields, good selectivity, milder conditions nih.gov | Catalyst cost, potential for chlorine substituent coupling nih.gov |

| Novel Amination | Transition metals | Potentially milder, scalable | Requires further development for complex PCBs flintbox.com |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Pathway Elucidation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and analysis. jetir.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, identify optimal reaction conditions, and even propose novel synthetic pathways. jetir.orgeurekalert.org

For a compound like 2,2'-dichlorobiphenyl-4-amine, AI and ML can be applied to:

Retrosynthesis Prediction: AI-driven tools can propose synthetic routes by working backward from the target molecule to commercially available starting materials, overcoming the limitations of rule-based expert systems. engineering.org.cn This could accelerate the discovery of more efficient ways to synthesize this specific amine.

Reaction Outcome Prediction: Machine learning models can predict the products, yields, and selectivity of reactions by learning from chemical information like sterics and orbitals. eurekalert.org This can help chemists streamline experimentation and avoid trial-and-error processes. jetir.org

Pathway Elucidation: In the context of environmental degradation or metabolism, AI can help predict the biotransformation pathways of this compound, identifying potential metabolites and understanding its fate in biological systems. rsc.orgresearchgate.net Models like the Reaction Transformer, which uses an architecture developed for natural language processing, can anticipate the end products of chemical processes. jetir.org

Advancements in In Situ and Operando Spectroscopic Characterization for Real-Time Monitoring

Understanding reaction mechanisms and dynamics is crucial for optimizing synthetic processes and studying degradation pathways. In situ and operando spectroscopy techniques allow researchers to monitor chemical reactions as they happen, providing real-time data on the formation of intermediates and products. nih.govrsc.org

These methods are key to understanding the dynamic nature of catalysts and reactants under actual reaction conditions. chimia.ch For the study of this compound, these techniques could be invaluable:

Monitoring Synthesis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) can be integrated into reaction vessels to track the conversion of starting materials and the formation of this compound in real time. rsc.orgchemrxiv.orgchemrxiv.org This allows for precise control over reaction conditions to maximize yield and minimize impurities.

Investigating Catalytic Cycles: Operando spectroscopy can reveal the active state of a catalyst during a reaction, helping to elucidate the mechanism of cross-coupling reactions used in the synthesis of the parent dichlorobiphenyl structure. nih.gov

Studying Degradation: Real-time monitoring can be used to study the kinetics and mechanisms of the environmental or biological degradation of this compound, identifying transient intermediates that provide clues to the transformation pathway.

| Technique | Information Provided | Application for this compound |